
(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers that may exist.Chemical Reactions Analysis
Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry , and can also undergo various organic reactions such as substitutions and additions .Scientific Research Applications
Crystal Structure and Computational Studies
The crystal structure and theoretical investigations of (Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one derivatives have been extensively studied. For example, (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one was characterized through X-ray single crystal diffraction and NMR spectra, alongside theoretical studies using HF and DFT levels of theory. These studies reveal significant insights into the molecular geometry, intra- and intermolecular contacts, and the non-planarity of the structure, showcasing its potential in various scientific applications (Khelloul et al., 2016).
Reactions and Biological Activities
5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives exhibit remarkable chemical reactivity, forming products with potential antibacterial and antifungal properties. This highlights their relevance in the development of new antimicrobial agents (Ead et al., 1987).
Supramolecular Structures
Investigations into the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal complex hydrogen-bonded arrangements. These studies provide valuable information for the design of molecular assemblies and materials with specific properties (Delgado et al., 2005).
Synthetic Applications and Inhibitor Studies
The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives has shown potential as GSK-3 inhibitors, indicating applications in therapeutic drug development. This underscores the compound's relevance in medicinal chemistry and drug design (Kamila & Biehl, 2012).
Antimicrobial Synthesis Approaches
New approaches in synthesizing thiazoles and their fused derivatives with antimicrobial activities have been explored. These methodologies open avenues for creating compounds with enhanced antimicrobial efficacy, further emphasizing the compound's utility in addressing resistance issues in microbial infections (Wardkhan et al., 2008).
Mechanism of Action
The mechanism of action of a compound depends on its biological target. Thiazolidinones have been found to have various biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would depend on the specific biological target of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclopentyl-5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-2-21-14-10-6-5-9-13(14)18-11-15-16(20)19(17(22)23-15)12-7-3-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARXYQHFQOTCFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
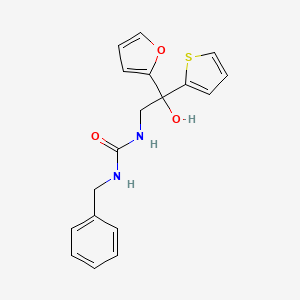
![6-Tert-butyl-2-{1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2657987.png)
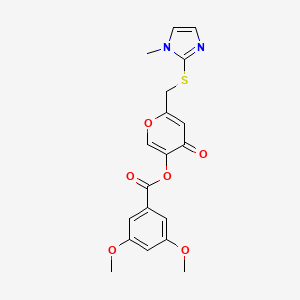

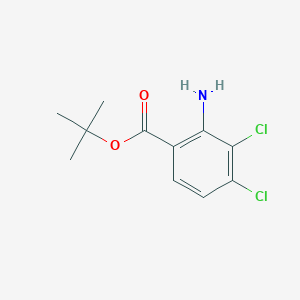

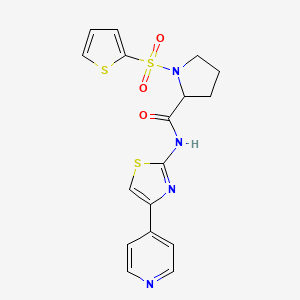
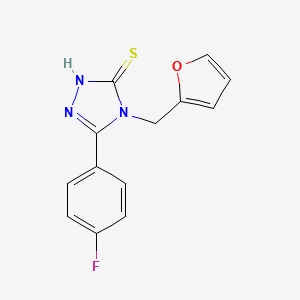
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2658000.png)
![3,4,5-trimethoxy-N-{[5-(methylsulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2658001.png)

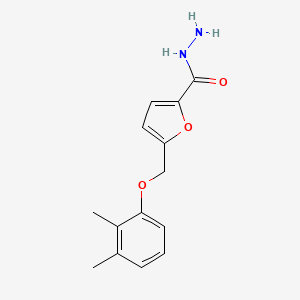

![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)
